molecular formula C13H12F3NO5S B1408344 Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate CAS No. 1796574-02-1

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate

Cat. No.: B1408344
CAS No.: 1796574-02-1
M. Wt: 351.3 g/mol
InChI Key: LIPAMOPSEBTICP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylindole with ethyl chloroformate to form ethyl 2-methylindole-3-carboxylate. This intermediate is then subjected to sulfonylation using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethylsulfonyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPAMOPSEBTICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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